molecular formula C7H12O2 B2635136 4-(Allyloxy)-butanal CAS No. 63880-78-4

4-(Allyloxy)-butanal

Cat. No.: B2635136
CAS No.: 63880-78-4
M. Wt: 128.171
InChI Key: OGOBEXBNRNHSEO-UHFFFAOYSA-N
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Description

4-(Allyloxy)-butanal is an organic compound characterized by the presence of an allyloxy group attached to a butanal backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Allyloxy)-butanal typically involves the reaction of allyl alcohol with butanal under specific conditions. One common method is the use of a catalytic amount of acid to facilitate the formation of the allyloxy group. The reaction is carried out at a controlled temperature to ensure the desired product is obtained with high yield.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improves the efficiency of the process. The use of catalysts such as palladium or rhodium complexes can further enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions: 4-(Allyloxy)-butanal undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The allyloxy group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide.

Major Products:

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

4-(Allyloxy)-butanal has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(Allyloxy)-butanal involves its interaction with various molecular targets. The allyloxy group can participate in nucleophilic or electrophilic reactions, depending on the conditions. The compound can also form reactive intermediates that interact with biological molecules, influencing biochemical pathways.

Comparison with Similar Compounds

    4-(Methoxy)-butanal: Similar structure but with a methoxy group instead of an allyloxy group.

    4-(Ethoxy)-butanal: Contains an ethoxy group, leading to different reactivity and applications.

    4-(Propoxy)-butanal: Features a propoxy group, which affects its chemical properties.

Uniqueness: 4-(Allyloxy)-butanal is unique due to the presence of the allyloxy group, which imparts distinct reactivity and potential applications compared to its analogs. The allyloxy group can participate in a wider range of chemical reactions, making it a versatile compound in synthetic chemistry.

Properties

IUPAC Name

4-prop-2-enoxybutanal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c1-2-6-9-7-4-3-5-8/h2,5H,1,3-4,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGOBEXBNRNHSEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOCCCC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

13 mL of DMSO (246 mmol) was gradually added to a solution prepared by dissolving oxaryl chloride (5.8 mL, 66 mmol) in 123 mL of CHCl3, which solution had been cooled to −80° C., and the mixture was stirred for three minutes. 6.8 g of 4-allyloxy-1-butanol (52 mmol) was then added to the mixture. After the solution was stirred for 15 minutes, 43 mL of triethylamine (594 mmol) was added thereto and the reaction solution was stirred for 10 hours, while the temperature of the reaction solution was allowed to return to room temperature. The reaction was quenched by adding distilled water and the CHCl3 layer was separated. The separated layer was washed with diluted hydrochloric acid, saturated aqueous sodium bicarbonate and saturated brine and dried with anhydrous Na2SO4. The solvent was distilled away under reduced pressure, whereby pale yellow liquid was obtained (6.0 g, 90%).
Name
Quantity
13 mL
Type
reactant
Reaction Step One
Quantity
5.8 mL
Type
reactant
Reaction Step Two
Name
Quantity
123 mL
Type
solvent
Reaction Step Two
Quantity
6.8 g
Type
reactant
Reaction Step Three
Quantity
43 mL
Type
reactant
Reaction Step Four

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